2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine
Overview
Description
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine typically involves the following steps:
Formation of 2-(2-Methylphenoxy)ethanamine: This can be achieved by reacting 2-methylphenol with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(2-methylphenoxy)ethanol. The alcohol is then converted to the corresponding amine using reagents like thionyl chloride followed by ammonia or an amine source.
Thienylmethylation: The 2-(2-Methylphenoxy)ethanamine is then reacted with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Bromine (Br2), Nitric acid (HNO3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced aromatic rings, Amines
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of aromatic and heterocyclic compounds with biological systems.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)-N-(2-furylmethyl)-1-ethanamine: Similar structure but with a furan ring instead of a thiophene ring.
2-(2-Methylphenoxy)-N-(2-pyridylmethyl)-1-ethanamine: Similar structure but with a pyridine ring instead of a thiophene ring.
2-(2-Methylphenoxy)-N-(2-benzyl)-1-ethanamine: Similar structure but with a benzyl group instead of a thiophene ring.
Uniqueness
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine is unique due to the presence of both a methylphenoxy group and a thienylmethyl group. This combination of aromatic and heterocyclic structures provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-12-5-2-3-7-14(12)16-9-8-15-11-13-6-4-10-17-13/h2-7,10,15H,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEXKIIYGMLAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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